3-Bromo-1,5-naphthyridin-2(1H)-one
Overview
Description
3-Bromo-1,5-naphthyridin-2(1H)-one is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing a nitrogen atom, and is also known as 3-bromo-2-naphthylidene-1,5-dione. This compound has been the subject of much research in recent years due to its unique properties and potential applications in various scientific disciplines.
Scientific Research Applications
Chemical Synthesis and Properties
- The amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a related compound to 3-Bromo-1,5-naphthyridin-2(1H)-one, has been studied, revealing insights into the preparation and properties of isomeric 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one. This process involves potassium amide and ammonia, yielding amino derivatives like 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010).
- The synthesis of isomeric amino- and bromo-1,5-naphthyridines has been explored, providing methods for preparing 2- and 3-amino-1,5-naphthyridine. This research contributes to understanding the physical and chemical properties of these compounds (Czuba, 2010).
Potential Pharmaceutical Applications
- Research into 1,6-naphthyridine motif, a relative of 1,5-naphthyridine, reveals its value in medicinal chemistry, particularly in developing c-Met kinase inhibitors. This implies potential pharmaceutical applications for compounds like 3-Bromo-1,5-naphthyridin-2(1H)-one (Wang et al., 2013).
- The synthesis and antibacterial activity of 3-N-substituted 1,8-naphthyridin-2(1H)-ones, chemically related to 3-Bromo-1,5-naphthyridin-2(1H)-one, have been developed. These compounds exhibit potential as inhibitors of penicillin-binding protein 6, showing promise in antibacterial applications (Sakram et al., 2019).
Electronic and Optical Applications
- A study on novel organic semiconductor materials based on 1,5-naphthyridine derivatives, including 4,8-substituted 1,5-naphthyridines, demonstrates their potential in developing high-efficiency OLEDs (Organic Light Emitting Diodes). This indicates the relevance of 3-Bromo-1,5-naphthyridin-2(1H)-one in opto-electrical applications (Wang et al., 2012).
properties
IUPAC Name |
3-bromo-1H-1,5-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLOOTZBCRCOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704542 | |
Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-naphthyridin-2-ol | |
CAS RN |
859986-64-4 | |
Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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